Hydrogen-Bond Donor Capacity: CF2H at Position 6 Versus CF3 and CH3 Analogs
The CF2H group in 6-(difluoromethyl)pyrazin-2(1H)-one functions as a hydrogen-bond donor (HBD), whereas the corresponding CF3 analog (6-(trifluoromethyl)pyrazin-2(1H)-one) lacks HBD capacity entirely, and the CH3 analog (6-methylpyrazin-2(1H)-one) provides only weak C-H hydrogen bonding without polarized fluorine enhancement [1]. The CF2H group exhibits a hydrogen-bond acidity parameter (pK_aHY) quantified in model systems, with cationic aromatic-attached CF2H showing significantly enhanced HBD strength compared to neutral aryl-CF2H systems [2]. This HBD capacity enables CF2H to serve as a bioisostere for OH and SH groups, a property absent in both CF3 and CH3 substituents [3].
| Evidence Dimension | Hydrogen-bond donor capacity (presence/absence and relative strength) |
|---|---|
| Target Compound Data | 6-CF2H-pyrazin-2(1H)-one: CF2H acts as HBD via polarized F2C-H bond; enhanced when attached to electron-deficient heteroaromatic ring |
| Comparator Or Baseline | 6-CF3-pyrazin-2(1H)-one: No HBD capacity; 6-CH3-pyrazin-2(1H)-one: Weak C-H HBD only, no fluorine polarization enhancement |
| Quantified Difference | CF2H provides HBD functionality (qualitatively present vs. absent for CF3); CF2H is a more lipophilic bioisostere of OH and a similar/less lipophilic bioisostere of SH and CH3 depending on aryl/alkyl attachment |
| Conditions | Class-level inference from published CF2H hydrogen-bond acidity measurements (NMR, UV-vis titration with Reichardt's dye, tri-n-butylphosphine oxide titration) and lipophilicity measurements (logP/logD determinations on model aryl/alkyl systems) |
Why This Matters
For procurement decisions in lead optimization programs, the HBD capacity of 6-CF2H-pyrazin-2(1H)-one enables target interactions (e.g., kinase hinge-binding, SDH active-site engagement) that 6-CF3 and 6-CH3 analogs cannot replicate without scaffold redesign.
- [1] Zafrani Y, et al. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? J Med Chem. 2017;60:9200-9216. View Source
- [2] Paolella ME, et al. Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein J Org Chem. 2025;21:189-199. View Source
- [3] Meanwell NA. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J Med Chem. 2018;61:5822-5880. Comprehensive review establishing CF2H as a bioisostere of OH and SH. View Source
